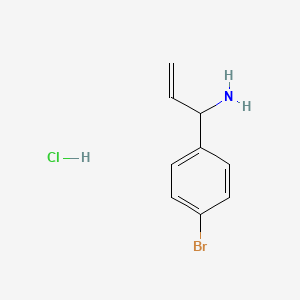

1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride” is a chemical compound with the CAS Number: 233608-12-3 . It has a molecular weight of 248.55 and its IUPAC name is 1-(4-bromophenyl)prop-2-en-1-amine hydrochloride . The compound is stored at room temperature in an inert atmosphere and it is in solid form .

Molecular Structure Analysis

The InChI code for “1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride” is 1S/C9H10BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h2-6,9H,1,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride” is a solid at room temperature . It is stored in an inert atmosphere .Scientific Research Applications

Synthesis Applications

Synthesis of Benzimidazoles : 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride is used in the synthesis of various benzimidazoles. Research by Lygin and Meijere (2009) demonstrated that o-bromophenyl isocyanide reacts with primary amines to produce 1-substituted benzimidazoles under copper(I) iodide catalysis (Lygin & Meijere, 2009).

Electroanalytical Chemistry : Pletcher and Zappi (1989) explored the indirect anodic oxidation of amines mediated by brominated aryl amines, highlighting a potential application in synthetic chemistry (Pletcher & Zappi, 1989).

Crystallography and Structural Analysis

Crystal Structure and Hirshfeld Surface Analysis : The compound 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine was synthesized and studied for its crystal structure and Hirshfeld surface analysis by Nadaf et al. (2019). This study contributes to understanding the molecular interactions and stability of such compounds (Nadaf et al., 2019).

Nonlinear Optical Properties : Shkir et al. (2019) reported on the nonlinear optical properties of chalcone derivatives, including 1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. The study provides insights into the optoelectronic and charge transport properties of these compounds (Shkir et al., 2019).

Chemical Synthesis and Analysis

Synthesis of Tetrazol Amides : Yang et al. (2017) demonstrated an efficient synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine, followed by acylation to produce related amide derivatives. This represents a novel approach in organic synthesis (Yang et al., 2017).

Safety-Catch Nitrogen Protecting Group : The 9-(4-bromophenyl)-9-fluorenyl group, developed as a safety-catch amine protection, is an example of utilizing bromophenyl derivatives in synthetic organic chemistry, as explored by Surprenant and Lubell (2006) (Surprenant & Lubell, 2006).

Safety and Hazards

properties

IUPAC Name |

1-(4-bromophenyl)prop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h2-6,9H,1,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFACMNOGHWGQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride | |

CAS RN |

233608-12-3 |

Source

|

| Record name | Benzenemethanamine, 4-bromo-α-ethenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=233608-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-](/img/structure/B6592604.png)